REACTION_CXSMILES
|
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)(O)[C:4]=2[CH:3]=1.Cl>C(O)(=O)C>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]3([C:23]4[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=4[C:17]4[C:16]3=[CH:21][CH:20]=[CH:19][CH:18]=4)[C:4]=2[CH:3]=1
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Name
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2-bromo-9-(biphenyl-2-yl)fluoren-9-ol
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Quantity
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47 g
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Type
|
reactant
|
Smiles
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BrC1=CC=2C(C3=CC=CC=C3C2C=C1)(O)C1=C(C=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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1.5 mL
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
|
114 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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BrC1=CC=2C3(C4=CC=CC=C4C2C=C1)C1=CC=CC=C1C=1C=CC=CC13
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |